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Compound of Interest

Compound Name: 9-Aminononanoic acid

Cat. No.: B073249

Introduction

9-Aminononanoic acid (CAS No: 1120-12-3), a nine-carbon w-amino acid, serves as a
valuable bifunctional molecule in chemical synthesis, particularly as a linker in the development
of proteolysis-targeting chimeras (PROTACS) and other bioconjugates. Its structure, featuring a
terminal primary amine and a carboxylic acid, allows for versatile chemical modifications. This
guide provides a summary of the expected spectroscopic data for 9-aminononanoic acid,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. While experimental spectra for this specific compound are not widely available in public
databases, this document outlines the predicted spectral characteristics based on its structure,
alongside generalized experimental protocols for data acquisition.

Molecular Structure and Properties

e |[UPAC Name: 9-aminononanoic acid[1]
e Molecular Formula: CoH1oNO2[1]

e Molecular Weight: 173.25 g/mol [1]

o Exact Mass: 173.141579 Da[1]

e Physical Form: Solid[2]

e Melting Point: 115-118 °C
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. The expected chemical shifts for 9-aminononanoic acid are influenced by the
terminal electronegative groups (amine and carboxylic acid).

Predicted *H NMR Data

The *H NMR spectrum of 9-aminononanoic acid is expected to show distinct signals for the
protons on the carbon adjacent to the amine group (C9), the proton on the carbon adjacent to
the carboxylic acid (C2), and the overlapping signals of the central methylene chain.

Predicted Chemical

Assignment Shift (5, ppm) Multiplicity Integration
-CHz- (C2) 22-24 Triplet (t) 2H

-CHa- (C9) 2.6-2.8 Triplet (t) 2H
-(CHz)s- (C4-C8) 1.2-1.7 Multiplet (m) 10H

-CHz- (C3) 15-1.7 Multiplet (m) 2H

-NH:z Variable (Broad) Singlet (s) 2H

-COOH Variable (Broad) Singlet (s) 1H

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at & 0.0 ppm. The signals for -
NHz and -COOH protons are often broad and their chemical shifts are highly dependent on
solvent, concentration, and temperature.

Predicted *C NMR Data

The 13C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms
in the molecule. The carbons closest to the electron-withdrawing oxygen and nitrogen atoms

will appear further downfield.
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Assignment Predicted Chemical Shift (3, ppm)
C1 (-COOH) 175 - 185

Cc2 33-36

C3 24 - 27

C4-C7 28 -32

C8 32-35

C9 (-CH2NH2) 40 - 45

Note: The chemical shifts of the central methylene carbons (C4-C7) are expected to be very

similar and may overlap.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The

spectrum of 9-aminononanoic acid is characterized by the vibrational frequencies of the

carboxylic acid and primary amine groups.

Expected Frequency Range

Vibrational Mode Intensity

(cm~1)
O-H Stretch (Carboxylic Acid) 2500 - 3300 Strong, Very Broad
N-H Stretch (Primary Amine) 3300 - 3500 Medium (two bands)
C-H Stretch (Aliphatic) 2850 - 2960 Strong
C=0 Stretch (Carboxylic Acid) 1700 - 1725 Strong
N-H Bend (Primary Amine) 1590 - 1650 Medium to Strong
C-0O Stretch (Carboxylic Acid) 1210 - 1320 Medium
O-H Bend (Carboxylic Acid) 1395 - 1440 Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural insights.

Parameter Value

Molecular Formula CoH19NO2

Exact Mass 173.1416 u

Monoisotopic Mass 173.141578849 Da

Common Adducts (ESI+) [M+H]*: 174.1489, [M+Na]*: 196.1308
Common Adducts (ESI-) [M-H]~: 172.1343

Expected Fragmentation: Common fragmentation pathways for w-amino acids include the loss
of water (H20) and formic acid (HCOOH) from the carboxylic acid terminus, and fragmentation
of the aliphatic chain.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid
organic compound like 9-aminononanoic acid.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 9-aminononanoic acid in 0.6-0.7
mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D20) or Methanol-d4) in a 5 mm
NMR tube. Sonication may be required to aid dissolution.

e Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.

e 'H NMR Acquisition:

o

Experiment: Standard 1D proton experiment.

[¢]

Temperature: 298 K.

Scans: 16-64 scans.

[¢]
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o Relaxation Delay: 1-2 seconds.

o Solvent Suppression: If using D20, a presaturation sequence should be used to suppress
the residual H20 signal.

e 13C NMR Acquisition:

[e]

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

o

Temperature: 298 K.

Scans: 1024 or more scans, as 13C has a low natural abundance.

[¢]

[¢]

Relaxation Delay: 2 seconds.

» Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent signal
or an internal standard (e.g., TMS).

FTIR Spectroscopy

o Sample Preparation: As a solid, the sample can be analyzed using an Attenuated Total
Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto
the ATR crystal.

e Instrument: A Fourier-transform infrared spectrometer equipped with a diamond or
germanium ATR accessory.

e Acquisition:

Mode: ATR.

[¢]

[¢]

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm~—1.

[e]

Scans: 16-32 scans.

o
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Processing: A background spectrum of the clean, empty ATR crystal should be acquired and
automatically subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a
suitable solvent such as methanol, water, or acetonitrile, often with a small amount of formic
acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote
ionization.

Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple
Quadrupole).

Acquisition:
o lonization Mode: Electrospray lonization (ESI), run in both positive and negative modes.

o Infusion: Introduce the sample solution directly into the source via a syringe pump at a low
flow rate (e.g., 5-10 pyL/min).

o Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

o Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for
maximum signal intensity.

Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any
significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the characterization of a chemical

compound like 9-aminononanoic acid using multiple spectroscopic techniques.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic characterization of 9-aminononanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 9-Aminononanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073249#spectroscopic-data-for-9-aminononanoic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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